Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst†

New Journal of Chemistry Pub Date: 2023-10-03 DOI: 10.1039/D3NJ04503J

Abstract

Carbon–carbon bond forming processes are central to synthetic organic chemistry, and the Michael addition reaction is a frequently used method for C–C bond formation; many organocatalysts have been utilised to facilitate this reaction. In this article, 1,1-diaminoazine-catalysed Michael addition reaction of malonates (nucleophiles) with nitro-olefins (electrophiles) is reported. The bifunctional character of the organocatalyst facilitates the C–C bond formation. The catalytic site comprises a guanidine portion and an imine group, which helps in hydrogen bond exchange. This catalytic process affords Michael adducts with good to moderate yields over a wide range of substrates. The control experiments support the bifunctional nature of the catalyst.

Graphical abstract: Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst
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